2,2-Dimethylcyclotrisiloxane

Description

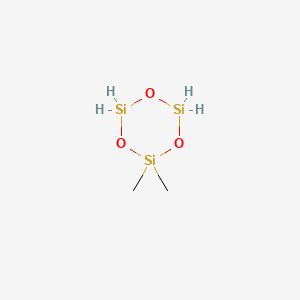

Structure

3D Structure

Properties

Molecular Formula |

C2H10O3Si3 |

|---|---|

Molecular Weight |

166.35 g/mol |

IUPAC Name |

2,2-dimethyl-1,3,5,2,4,6-trioxatrisilinane |

InChI |

InChI=1S/C2H10O3Si3/c1-8(2)4-6-3-7-5-8/h6-7H2,1-2H3 |

InChI Key |

BCZJVDBARVKKFU-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1(O[SiH2]O[SiH2]O1)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dimethylcyclotrisiloxane and Its Derivatives

Industrial Synthesis Routes

The primary industrial-scale synthesis of cyclosiloxanes, including the structural class to which 2,2-dimethylcyclotrisiloxane belongs, is rooted in the hydrolysis of dialkyldichlorosilanes. google.com This long-established process begins with the production of the monomer precursors, such as dimethyldichlorosilane, typically via the Müller-Rochow direct process. mdpi.com

The core industrial reaction involves the controlled hydrolysis of dimethyldichlorosilane. This reaction is highly exothermic and produces hydrochloric acid (HCl) as a significant byproduct. The process typically results in a complex mixture of linear hydroxy-terminated polydimethylsiloxanes and various cyclic siloxanes (D_n), where 'n' denotes the number of siloxane units. google.comacs.org

Reaction Scheme: Hydrolysis of Dimethyldichlorosilane n(CH₃)₂SiCl₂ + nH₂O → [(CH₃)₂SiO]ₙ + 2nHCl

The distribution of cyclic species is influenced by reaction conditions, but cyclotetrasiloxanes (like D₄) are often the major cyclic products, with the formation of cyclotrisiloxanes (like D₃) being less favored. google.com Consequently, separation of the desired cyclotrisiloxane (B1260393) from this mixture is a critical downstream step, usually accomplished through fractional distillation. An alternative industrial method involves the acid- or base-catalyzed depolymerization of high-molecular-weight polysiloxanes to yield cyclic monomers. google.com However, achieving high yields of specific cyclotrisiloxanes often requires high temperatures. google.com

Laboratory-Scale Synthetic Approaches

In the laboratory, chemists employ more precise methods to synthesize specific cyclotrisiloxanes and their functionalized derivatives, offering greater control over the molecular architecture.

A prominent method involves the condensation reaction between a disiloxanediol and a dichlorosilane (B8785471). google.com This approach allows for the targeted synthesis of asymmetrically substituted cyclotrisiloxanes. For instance, monofunctional cyclotrisiloxanes, such as vinylpentamethylcyclotrisiloxane, have been successfully synthesized by reacting 1,3-dihydroxy-1,1,3,3-tetramethyldisiloxane with the corresponding diacetoxysilane. acs.orgfigshare.com

Another key laboratory strategy is the cyclocondensation of dihydrosilanes with dihydroxysiloxanes. google.com This method can be catalyzed by various compounds, including Lewis acids like anhydrous zinc chloride or tris(pentafluorophenyl)boron, to produce specific cyclosiloxanes in high yield. google.com

More recently, the Piers-Rubinsztajn reaction has emerged as a mild and efficient method for forming Si-O-Si bonds. nih.gov This reaction utilizes a strong Lewis acid catalyst, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), to facilitate the reaction between a hydrosilane (Si-H) and an alkoxysilane (Si-OR), providing a controlled, non-hydrolytic route to siloxane structures. nih.gov

The synthesis of various derivatives is readily achieved using these laboratory methods by choosing appropriately substituted precursors. Examples include:

Vinyl Derivatives : Useful for subsequent polymerization or modification, synthesized from vinyl-containing dichlorosilanes or silanols. smolecule.com

Phenyl Derivatives : Synthesized via condensation of precursors like diphenylsilanediol. google.com

Alkyl & Cyclohexyl Derivatives : Prepared by reacting a disiloxanediol with a dichlorosilane bearing a long alkyl or cyclohexyl group to enhance properties like lubricity. google.com

Below is a table summarizing common laboratory synthetic routes.

| Synthesis Method | Reactants | Catalyst/Conditions | Product Type |

| Disiloxanediol Condensation | Disiloxanediol + Dichlorosilane | Base (e.g., Triethylamine) | Specific Cyclotrisiloxanes |

| Dihydrosilane Cyclocondensation | Dihydrosilane + Dihydroxysiloxane | Lewis Acid (e.g., B(C₆F₅)₃) | Specific Cyclotrisiloxanes |

| Diacetoxysilane Condensation | 1,3-Dihydroxydisiloxane + Diacetoxysilane | Simple procedure | Monofunctional Cyclotrisiloxanes acs.orgfigshare.com |

| Piers-Rubinsztajn Reaction | Hydrosilane + Alkoxysilane | Lewis Acid (e.g., B(C₆F₅)₃) | Structurally precise siloxanes nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for siloxanes, focusing on improving atom economy and employing more sustainable catalytic systems. mdpi.com

Atom Economy Considerations

Atom economy is a significant challenge in traditional siloxane synthesis. The industrial hydrolysis of dichlorosilanes has a poor atom economy due to the production of two equivalents of hydrochloric acid for every siloxane bond formed. conicet.gov.arresearchgate.net This not only represents a waste stream but also requires neutralization steps, adding to the process complexity and cost.

Greener alternatives are being actively explored:

Direct Synthesis with Alcohols : The direct reaction of silicon metal with alcohols, in the presence of a copper catalyst, can produce alkoxysilanes. mdpi.com These can then be hydrolyzed to form siloxanes, with the alcohol being recyclable. This route avoids the use of chlorine entirely.

Catalytic Hydrolysis of Hydrosilanes : The reaction of hydrosilanes with water, catalyzed by certain metal complexes, is a highly atom-efficient process that produces silanols and hydrogen gas (H₂) as the only byproduct. nih.gov

Sustainable Catalysis in Synthesis

The shift away from stoichiometric and corrosive catalysts towards more sustainable, efficient, and recyclable catalytic systems is a key goal in green siloxane chemistry.

Organocatalysis : Strong organic bases, such as guanidines and phosphazenes, have been shown to be highly effective catalysts for the ring-opening polymerization (ROP) of cyclosiloxanes. researchgate.netnih.govrsc.org These organocatalysts can be used in very low concentrations under mild conditions and allow for the synthesis of polymers with controlled molecular weights and narrow dispersity, representing a greener approach to producing polysiloxanes from cyclic monomers. researchgate.netmdpi.com

Lewis Acid and Homoconjugated Acid Catalysis : Recent research has demonstrated that Lewis acids acs.org and homoconjugated acid catalysts acs.org are highly active for the polycondensation of silanols. A significant advantage of these systems is their ability to limit the formation of cyclic byproducts, which are under increasing regulatory scrutiny. acs.org

Heterogeneous Catalysts : The use of solid, reusable catalysts simplifies product purification and catalyst recovery. Materials such as acid-activated clays (B1170129) (e.g., Maghnite-H+) and cation exchange resins have been successfully employed in both cyclosiloxane synthesis and polymerization, offering a more environmentally friendly alternative to homogeneous catalysts that require complex separation procedures. gelest.comscholarsresearchlibrary.com

The following table highlights sustainable catalyst systems being developed.

| Catalyst Type | Reaction | Advantages |

| Organocatalysts (Guanidines, Phosphazenes) | Ring-Opening Polymerization | High efficiency at low concentrations, mild conditions, controlled polymerization. rsc.org |

| Lewis Acids (e.g., Metal Triflates) | Silanol (B1196071) Polycondensation | High activity, low formation of cyclic byproducts. acs.org |

| Homoconjugated Acids | Silanol Polycondensation | High activity with mild acids, very low levels of cyclic byproducts. acs.org |

| Heterogeneous Catalysts (Clays, Resins) | Polymerization / Synthesis | Ease of separation, reusability, reduced waste. gelest.comscholarsresearchlibrary.com |

Polymerization Mechanisms of 2,2 Dimethylcyclotrisiloxane

Ring-Opening Polymerization (ROP)

ROP of cyclosiloxanes involves the cleavage of a silicon-oxygen bond in the cyclic monomer, leading to the formation of a linear polymer chain. mdpi.com This process can be initiated by either anionic or cationic species. gelest.com The choice of initiator and reaction conditions determines the specific mechanism and the characteristics of the resulting polymer.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization (AROP) is a widely utilized method for synthesizing polydimethylsiloxanes with controlled molecular weights and narrow molecular weight distributions. mdpi.com The reaction is initiated by strong bases or nucleophiles that attack the silicon atom in the D₃ ring. gelest.com

The initiation of AROP involves the ring-opening of the D₃ monomer by a nucleophilic initiator to generate a silanolate anion, which serves as the active center for polymerization. gelest.commdpi.com A variety of initiator systems can be employed, with organolithium compounds being particularly effective for achieving controlled polymerizations. gelest.com

Lithium silanolates are highly effective initiators, often generated in situ from the reaction of an organolithium compound, such as n-butyllithium or sec-butyllithium, with the D₃ monomer. researchgate.net This reaction transforms the organolithium initiator into a lithium silanolate propagation center. gelest.com Promoters such as tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (DMSO), or cryptands are often used in conjunction with lithium-based initiators to enhance their reactivity and solubility. gelest.commagtech.com.cn The use of a cryptand-lithium silanolate complex has been shown to be an effective initiator system. researchgate.net

Other common initiators include alkali metal hydroxides (e.g., KOH), quaternary ammonium hydroxides, and phosphonium hydroxides. gelest.commdpi.com These compounds react with the monomer to form the active silanolate species. mdpi.com

| Initiator System | Promoter/Solvent | Characteristics |

| Organolithium Compounds (e.g., n-BuLi, sec-BuLi) | THF, DMSO, HMPA, Cryptands | Allows for precise synthesis and living polymerization. gelest.comresearchgate.net |

| Lithium Silanolates | THF | Efficient for controlled polymerization of D₃. mdpi.comresearchgate.net |

| Alkali Metal Hydroxides (e.g., KOH) | None (Bulk or Solution) | Common industrial catalyst, often used in equilibrium polymerization. gelest.commdpi.com |

| Quaternary Ammonium/Phosphonium Hydroxides | None | Very effective; can be thermally decomposed to stabilize the final polymer. gelest.com |

Once the active silanolate center is formed, propagation proceeds via the sequential nucleophilic attack of the terminal silanolate anion of the growing polymer chain on the silicon atom of a D₃ monomer molecule. gelest.comresearchgate.net This attack opens the strained three-membered ring and incorporates it into the linear polymer chain, regenerating the active silanolate center at the new chain end. gelest.com This process repeats, leading to the growth of the polymer chain. The propagation is a chain-growth process where monomer units are added one by one to the active end of the polymer. mdpi.com

In an ideal living polymerization, chain transfer and termination reactions are absent. However, under certain conditions, these side reactions can occur in the AROP of D₃.

Chain Transfer: Intramolecular chain transfer, commonly known as "backbiting," can occur where the active silanolate end of a growing chain attacks a silicon atom on its own backbone. gelest.commdpi.com This results in the formation of cyclic oligomers, primarily D₄ and larger rings, and a new active center on the shortened chain. mdpi.com Intermolecular chain transfer can also happen, where the active center attacks the chain of another polymer molecule, leading to a redistribution of chain lengths and a broadening of the molecular weight distribution. mdpi.com

Termination: The anionic polymerization of D₃ does not have an inherent termination step. The active silanolate centers remain stable in the absence of acidic impurities, water, or carbon dioxide. gelest.com Therefore, the polymerization must be deliberately terminated or "quenched" by adding a suitable agent. Trimethylchlorosilane is a commonly used quenching agent that reacts with the silanolate end to form a neutral trimethylsiloxy group, effectively terminating the chain growth. gelest.com

The AROP of D₃ can exhibit characteristics of a living polymerization, particularly when using organolithium initiators in the presence of promoters like THF. mdpi.commagtech.com.cn A living polymerization is characterized by the absence of irreversible chain transfer and termination reactions. cmu.edu

Key features of a living AROP of D₃ include:

Fast and Quantitative Initiation: All polymer chains are initiated simultaneously, allowing them to grow at a similar rate. cmu.edu

Controlled Molecular Weight: The number-average molecular weight (Mₙ) of the resulting polymer increases linearly with monomer conversion and can be predetermined by the initial molar ratio of monomer to initiator. cmu.edu

Narrow Molecular Weight Distribution: Since all chains grow at a similar rate, the resulting polymers have a low polydispersity index (PDI), typically less than 1.25. researchgate.net

Chain-End Functionality: The active silanolate ends remain intact after all the monomer is consumed, allowing for the synthesis of block copolymers by the sequential addition of another monomer. cmu.edu

The equilibrium between associated (dormant) and dissociated (active) living chains can be influenced by the choice of initiator, promoter, and solvent, which in turn affects the rate of side reactions like backbiting. magtech.com.cn By carefully selecting reaction conditions to minimize backbiting and other chain transfer events, the living characteristics of the polymerization can be maintained. gelest.commdpi.com

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization (CROP) of 2,2-Dimethylcyclotrisiloxane is another method to produce polydimethylsiloxanes, although it is generally considered more complex and less controlled than AROP. The process is initiated by electrophilic species, typically strong protic acids or their derivatives. gelest.comnih.gov

The initiation starts with the protonation of an oxygen atom in the D₃ ring by a strong acid, such as trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄). gelest.comnih.gov This is followed by the cleavage of the Si-O bond, which creates an active cationic center, often a silylium ion or a tertiary oxonium ion, at the end of the chain. nih.govyoutube.com

Propagation occurs as this positively charged active center attacks the oxygen atom of another D₃ monomer, opening the ring and adding it to the growing chain. youtube.com The process regenerates the active cationic species at the new chain end. youtube.com

CROP of cyclosiloxanes is often complicated by side reactions. Backbiting and chain transfer reactions are prominent, leading to the formation of a mixture of linear polymers and various cyclic siloxanes. nih.gov These equilibration reactions typically result in a polymer with a broad molecular weight distribution (PDI ≈ 2). gelest.com Water can act as both a promoter and a transfer agent, influencing the polymerization rate and the final molecular weight. mdpi.comnih.gov The reaction is terminated when the cationic active center is neutralized, which can happen by reaction with a nucleophile or a base. youtube.com Photoinitiated CROP using onium salts has also been investigated as an alternative method. nih.govmdpi.com

Initiation Pathways

The ring-opening polymerization of D₃ can be initiated through several distinct pathways, primarily categorized as anionic and cationic mechanisms.

Anionic Initiation: Anionic ring-opening polymerization (AROP) is initiated by the nucleophilic attack of a base on one of the silicon atoms in the D₃ ring. This attack cleaves a silicon-oxygen (Si-O) bond, opening the ring and generating a linear silanolate anion, which serves as the active center for propagation. nih.gov A variety of nucleophilic initiators can be used, including:

Alkali Metal Hydroxides: Compounds like potassium hydroxide (B78521) (KOH) are common initiators. The hydroxide ion attacks the D₃ ring to form a potassium silanolate active species.

Organolithium Reagents: Reagents such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) are highly effective. researchgate.netmagtech.com.cn The initiation is rapid and quantitative, which is a prerequisite for achieving a narrow molecular weight distribution in the final polymer. The reaction of t-BuLi with D₃ is a second-order process and is highly exothermic. researchgate.netntnu.no

Silanolates: Pre-formed alkali metal silanolates (R₃SiOM, where M = Li, Na, K) are also used as initiators. This approach avoids the formation of byproducts that can arise when using hydroxide or organolithium initiators. nih.gov

Organocatalysts: Strong organic bases, such as phosphazene bases and certain guanidines, can catalyze the ROP of D₃ using initiators like water or silanols. researchgate.netresearchgate.net The base activates the initiator, which then opens the ring.

Cationic Initiation: Cationic ring-opening polymerization (CROP) is initiated by electrophilic attack on a siloxane oxygen atom. This process requires strong protic acids or Lewis acids that can generate a reactive cationic species. researchgate.netmdpi.com

Strong Protic Acids: Acids such as trifluoromethanesulfonic acid (CF₃SO₃H, triflic acid) are highly effective initiators. researchgate.net The acid protonates a siloxane oxygen, making the adjacent silicon atoms more electrophilic and susceptible to nucleophilic attack (by the counter-anion or another monomer), leading to ring-opening. The reaction rate is dependent on the acid strength. researchgate.net

Lewis Acids: Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) can initiate polymerization, often in the presence of a co-initiator like water or a hydrosilane. mdpi.comntnu.no

Carbenium Ion Salts: Stable carbenium ion salts can also initiate the polymerization of D₃. researchgate.net

The choice of initiator is critical as it influences not only the polymerization rate but also the degree of control over the polymer architecture and the prevalence of side reactions.

Propagation Mechanisms

Following initiation, the polymer chain grows through the sequential addition of monomer units in the propagation step. The mechanism of propagation is dictated by the nature of the active center generated during initiation.

Anionic Propagation: In anionic polymerization, the active center is a silanolate anion at the end of the growing polymer chain. Propagation occurs via the nucleophilic attack of this terminal silanolate on a silicon atom of a D₃ monomer. This process regenerates the silanolate active center at the newly extended chain end. Due to the high ring strain of D₃, this propagation step is rapid and essentially irreversible, allowing the polymerization to proceed in a "living" manner under carefully controlled conditions (i.e., in the absence of terminating impurities or side reactions). nih.gov This living nature means that the polymer chains will continue to grow as long as the monomer is available, enabling the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (Đ ≤ 1.18). acs.org The rate of propagation is influenced by factors such as the counter-ion (Li⁺, Na⁺, K⁺), the solvent polarity, and the presence of promoters like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). magtech.com.cnrsc.org

Cationic Propagation: The propagation mechanism in CROP is more complex and less understood than its anionic counterpart. The active species can be a tertiary silyloxonium ion or an ester formed from the initiator's counter-ion. researchgate.net Propagation proceeds by the addition of D₃ monomers to this electrophilic chain end. However, CROP of D₃ is often complicated by competing reactions. The active chain end is highly reactive and can attack not only monomer rings but also the Si-O bonds within its own chain or neighboring polymer chains. This leads to the concurrent formation of linear polymers and cyclic oligomers (e.g., D₆, D₉). researchgate.net The propagation can be viewed as a combination of chain-growth polymerization and step-growth polycondensation, especially when water is present in the system. ntnu.no

Intramolecular and Intermolecular Chain Transfer

Chain transfer reactions are significant processes that occur during the ring-opening polymerization of cyclosiloxanes and affect the final polymer's structure, molecular weight, and polydispersity. These reactions can be categorized as either intramolecular or intermolecular.

Intramolecular Chain Transfer (Backbiting): This process involves the active center at the end of a growing polymer chain attacking a Si-O bond within its own chain. acs.org This results in the cleavage of the linear chain and the formation of a new, unstrained cyclic oligomer, typically octamethylcyclotetrasiloxane (B44751) (D₄), decamethylcyclopentasiloxane (B1670010) (D₅), or dodecamethylcyclohexasiloxane (B120686) (D₆). The original active center is regenerated on the shortened chain, which can then continue to propagate.

For the polymerization of the highly strained D₃ monomer, backbiting is less thermodynamically favorable compared to the propagation reaction. Therefore, under kinetically controlled conditions (e.g., low temperatures, short reaction times), polymerization proceeds much faster than these chain transfer reactions, allowing for the synthesis of well-defined polymers. nih.govacs.org However, if the reaction is allowed to proceed for extended periods or at higher temperatures, backbiting and other equilibration reactions become more prominent, leading to a broader distribution of molecular weights and the formation of cyclic byproducts. magtech.com.cn

Intermolecular Chain Transfer: Intermolecular chain transfer occurs when the active center of one polymer chain attacks a Si-O bond in the backbone of another polymer chain. This "chain scrambling" or "equilibration" process leads to a redistribution of chain lengths, breaking long chains and combining shorter ones. The ultimate result of extensive intermolecular chain transfer is a polymer sample with the most probable molecular weight distribution (Đ ≈ 2). Like backbiting, this process is less significant in the kinetically controlled polymerization of D₃ but becomes important under equilibrium conditions. magtech.com.cn These transfer reactions are a major reason why the synthesis of well-defined polysiloxanes has historically been challenging. acs.org

Radical Ring-Opening Polymerization (RROP)

Radical ring-opening polymerization (RROP) is a chain-growth polymerization mechanism that combines the features of conventional radical polymerization with a ring-opening step. This method is typically employed for cyclic monomers that contain a structural feature, such as an exomethylene or a vinyl group, which can undergo radical addition, subsequently inducing the fragmentation and opening of the ring.

However, the RROP mechanism is not applicable to the polymerization of this compound (D₃). The D₃ monomer consists of a stable siloxane ring (Si-O) with methyl substituents on the silicon atoms. It lacks the necessary unsaturation or specifically activated bonds that would allow a radical initiator to add to the ring and induce its opening via a fragmentation pathway. Polymerization of D₃ proceeds almost exclusively through ionic (anionic or cationic) ring-opening mechanisms, which are driven by the high ring strain of the three-membered siloxane cycle.

Coordination-Insertion Polymerization

While classic coordination-insertion polymerization, as seen with Ziegler-Natta catalysts for olefins, is not a standard mechanism for D₃, a related coordination-type mechanism has been identified using the strong Lewis acid tris(pentafluorophenyl)borane (B(C₆F₅)₃) as a catalyst. This process is distinct from conventional cationic ROP and involves hydride transfer reactions. mdpi.com

The polymerization is initiated by a compound containing a silicon-hydride (Si-H) bond in the presence of B(C₆F₅)₃. The proposed mechanism involves the coordination of the Si-H group to the electrophilic boron center of the catalyst. This coordination activates the Si-H bond, facilitating a hydride transfer from the silicon initiator to a silicon atom on the D₃ monomer, which is also coordinated to the borane. This concerted step results in the ring-opening of D₃ and the formation of a new Si-O bond, extending the initiator molecule. The chain growth continues through subsequent hydride transfers from the active Si-H chain end to incoming D₃ monomers, mediated by the B(C₆F₅)₃ catalyst. mdpi.com This unique hydride-transfer ROP allows for the synthesis of polysiloxanes under mild conditions.

Ring-Opening Polymerization-Polycondensation (ROPPOC)

A distinct polymerization class known as Ring-Opening Polymerization-Polycondensation (ROPPOC) has been defined for certain monomers. For this compound (D₃), while the specific term "ROPPOC" is not commonly used in the literature, the simultaneous occurrence of both ring-opening polymerization and polycondensation reactions is a well-documented phenomenon, particularly during cationic polymerization in the presence of water. ntnu.noresearchgate.net

This combined mechanism can be described as follows:

Ring-Opening Polymerization (ROP): A cationic initiator, such as a strong acid, opens the D₃ ring to start chain growth. In the presence of water, which can act as a chain transfer agent, the propagating chains are terminated, yielding linear, shorter-chain α,ω-dihydroxypolydimethylsiloxanes (silanol-terminated polymers).

Polycondensation: These silanol (B1196071) end-groups are reactive and can undergo acid-catalyzed condensation with each other. This step-growth polymerization process forms a new, longer siloxane chain and eliminates a molecule of water.

Thermodynamics and Kinetics of this compound Polymerization

The polymerization behavior of this compound (D₃) is largely governed by its thermodynamic and kinetic parameters. The significant strain of the planar three-membered siloxane ring is the primary driving force for its polymerization.

Thermodynamics: The ring-opening polymerization of D₃ is an enthalpically driven process. The release of ring strain results in a highly exothermic reaction. Unlike the polymerization of larger, nearly strain-free cyclosiloxanes like D₄ (ΔH ≈ 0), which is primarily driven by an increase in entropy, the polymerization of D₃ is characterized by a significant negative enthalpy change (ΔH°p). mdpi.com This large, negative ΔH°p makes the polymerization of D₃ essentially irreversible under kinetic control. The Gibbs free energy (ΔG = ΔH - TΔS) is therefore negative over a wide range of temperatures, strongly favoring the formation of the linear polymer. mdpi.com

| Thermodynamic Parameter | Value | Conditions |

| Ring Strain Energy | 10.5 kJ/mol ntnu.no | - |

| Enthalpy of Polymerization (ΔH°p) | -58.6 kJ/mol | Bulk polymerization to amorphous polymer |

| Entropy of Polymerization (ΔS°p) | -58.2 J/(mol·K) | Bulk polymerization to amorphous polymer |

| Enthalpy of Reaction (ΔR H) | -206.6 ± 5.4 kJ/mol | Initiation reaction of D₃ with t-BuLi in THF |

Note: The high enthalpy value for the initiation reaction includes the reaction of the organolithium initiator in addition to the ring-opening. ntnu.no

In anionic polymerization, the reaction is typically first order with respect to both the monomer and the initiator. researchgate.net In cationic polymerization, the kinetics are more complex and can show a second-order dependence on the acid catalyst concentration, with the rate also being influenced by the presence of water. researchgate.net

| Kinetic Parameter | Value | System/Conditions |

| Activation Energy (Eₐ) | 45.8 kJ/mol | Anionic initiation with t-BuLi in THF ntnu.no |

| Activation Energy (Eₐ) | 11 kcal/mol (~46 kJ/mol) | Anionic ROP with P₂Pyr₆⁺OH⁻ initiator researchgate.net |

| Activation Energy (Eₐ) | 50 kJ/mol | Cationic ROP with CF₃SO₃H (in the presence of water) researchgate.net |

| Propagation Rate Constant (kp) | Increases with solvent polarity | Anionic polymerization magtech.com.cn |

| Propagation Rate Constant (kp) | Increases with counter-ion size (Li⁺ < Na⁺ < K⁺) | Anionic polymerization gelest.com |

The kinetically controlled nature of D₃ polymerization, stemming from its rapid propagation rate relative to side reactions, is a key feature that allows for the synthesis of well-defined polydimethylsiloxanes. nih.gov

Enthalpic and Entropic Contributions to Ring-Opening

The ring-opening polymerization (ROP) of this compound, also known as hexamethylcyclotrisiloxane (B157284) (D3), is a thermodynamically driven process governed by the interplay of enthalpic and entropic contributions. The primary driving force for the polymerization of this cyclic monomer is the relief of ring strain. wiley-vch.degelest.com

The six-membered ring of this compound is nearly planar, resulting in significant angle and conformational strain. The polymerization process involves the cleavage of a silicon-oxygen bond within the ring, leading to the formation of a linear polymer chain. This conversion from a strained cyclic monomer to a more stable, flexible linear polymer is enthalpically favorable. The enthalpy of polymerization (ΔHp) for cyclosiloxanes is generally negative, indicating an exothermic process. For hexamethylcyclotrisiloxane, the enthalpy of reaction has been found to be approximately -206.6 ± 5.4 kJ mol-1. ntnu.no

Thermodynamic Parameters for Ring-Opening Polymerization

| Parameter | Value | Description |

| Enthalpy of Polymerization (ΔHp) | -206.6 ± 5.4 kJ mol-1 ntnu.no | The negative value indicates an exothermic reaction driven by the release of ring strain. |

| Entropy of Polymerization (ΔSp) | Generally negative | Reflects the transition from multiple monomer molecules to a more ordered polymer chain. |

| Gibbs Free Energy (ΔGp) | Must be negative for spontaneous polymerization | The overall thermodynamic driving force of the reaction, typically dominated by the enthalpic term. |

Kinetic Modeling of Polymerization Processes

The polymerization of this compound can proceed through either anionic or cationic ring-opening mechanisms, each with its own kinetic characteristics. Kinetic models for these processes aim to describe the rate of monomer consumption, polymer chain growth, and the evolution of molecular weight distribution over time.

Anionic Ring-Opening Polymerization (AROP):

Anionic polymerization of cyclosiloxanes is often considered a "living" polymerization, meaning that in the absence of termination or chain transfer reactions, the polymer chains will continue to grow as long as monomer is available. semanticscholar.org The kinetics of AROP of this compound are typically described as being first order with respect to both monomer and initiator concentrations. researchgate.net

Rp = kp[M][I]

where:

kp is the propagation rate constant

[M] is the monomer concentration

[I] is the initiator concentration

The initiation step, involving the reaction of an anionic initiator (like an organolithium compound or a silanolate) with the monomer, is generally fast. The propagation step involves the nucleophilic attack of the growing polymer chain end (a silanolate anion) on a monomer molecule.

Cationic Ring-Opening Polymerization (CROP):

Cationic polymerization of this compound is generally much faster than anionic polymerization, often by one or more orders of magnitude. mit.edu This process is initiated by protic acids (e.g., trifluoromethanesulfonic acid) or Lewis acids. mit.edufigshare.com The propagating species are cationic, typically silylenium or oxonium ions.

The kinetics of CROP can be more complex than AROP due to the potential for side reactions such as chain transfer and backbiting, which can lead to the formation of other cyclic siloxanes. mdpi.com However, under certain conditions, a living cationic polymerization can be achieved. The rate of polymerization is dependent on the nature of the initiator, the solvent, and the temperature.

Influence of Reaction Parameters on Polymerization Rate and Equilibrium

The rate and equilibrium of this compound polymerization are significantly influenced by several key reaction parameters, including temperature, initiator concentration, and monomer concentration.

Temperature:

Temperature has a profound effect on both the rate and the equilibrium of the polymerization. An increase in temperature generally leads to an increase in the rate of polymerization, as would be expected from the Arrhenius equation. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. For the anionic ring-opening polymerization of hexamethylcyclotrisiloxane, the activation energy has been determined to be 11 kcal mol-1. researchgate.net

However, the ring-opening polymerization of cyclosiloxanes is an equilibrium process. While higher temperatures increase the rate at which equilibrium is reached, the position of the equilibrium itself can be affected. For many ring-opening polymerizations, there exists a "ceiling temperature" (Tc) above which the polymer is thermodynamically unstable and will depolymerize back to the monomer. This is because the negative entropic contribution to the Gibbs free energy becomes more significant at higher temperatures. wiley-vch.de

Initiator Concentration:

In a living polymerization, the number-average degree of polymerization (DPn) is inversely proportional to the initiator concentration for a given monomer concentration. Therefore, by controlling the monomer-to-initiator ratio, it is possible to control the molecular weight of the final polymer. semanticscholar.org

Monomer Concentration:

The concentration of the monomer also affects both the rate and the equilibrium of the polymerization. The polymerization rate is directly proportional to the monomer concentration. At higher monomer concentrations, the frequency of collisions between the active chain ends and monomer molecules increases, leading to a faster rate of propagation.

The equilibrium of the polymerization is also dependent on the monomer concentration. For a given polysiloxane, there exists a critical concentration below which the formation of a linear polymer is not favored, and the equilibrium lies towards the cyclic monomer. gelest.com

General Trends of Reaction Parameters on Polymerization

| Parameter | Effect on Polymerization Rate | Effect on Equilibrium |

| Temperature | Increases rate | Shifts towards monomer at high temperatures (approaching Tc) |

| Initiator Concentration | Increases rate | No direct effect on equilibrium position, but influences molecular weight |

| Monomer Concentration | Increases rate | Shifts towards polymer at higher concentrations |

Catalytic Systems for 2,2 Dimethylcyclotrisiloxane Polymerization

Homogeneous Catalysis

Homogeneous catalysis in the context of 2,2-Dimethylcyclotrisiloxane polymerization involves catalysts that are in the same phase as the reactants, typically a liquid phase. This approach offers distinct advantages in terms of catalyst activity and control over the polymerization process.

Alkali Metal-Based Catalysts

Alkali metals and their derivatives are effective promoters in various catalytic processes, including polymerization. rsc.org Their ability to enhance catalytic activity and influence product distribution makes them a key area of study. rsc.org In the realm of polymerization, alkali-metal-based catalysts are frequently used, particularly for lactide polymerization, due to their non-toxic and biocompatible nature. nih.gov For siloxane polymerization, alkali metal hydroxides, such as potassium hydroxide (B78521), are preferred basic catalysts. google.com

The introduction of alkali metals can increase the adsorption of certain reactants and decrease the chemisorption of others, which in turn can suppress the formation of undesired byproducts and enhance the production of long-chain polymers. cjcatal.com For instance, in CO2 hydrogenation, a Na-modified catalyst demonstrated the highest yield of C5+ hydrocarbons due to its strong basicity. cjcatal.com This highlights the potential of alkali metals to tune the selectivity of polymerization reactions.

Organometallic Catalysts

Organometallic compounds, particularly those involving transition metals, play a crucial role in polymerization catalysis. fiveable.me Ziegler-Natta catalysts, for example, are vital for the industrial production of polymers like polyethylene (B3416737) and can be either heterogeneous or homogeneous. libretexts.org Homogeneous Ziegler-Natta catalysts are often based on metallocenes. libretexts.org

Ruthenium-based catalysts have gained significant attention for their high activity and compatibility with a wide range of functional groups in olefin metathesis reactions. uwindsor.ca These catalysts, such as (PCy3)2Cl2Ru=CHPh, are versatile for various metathesis applications, including Ring-Opening Metathesis Polymerization (ROMP). uwindsor.ca The mechanism of olefin metathesis is generally understood to involve the interconversion of an olefin and a metal alkylidene through a metallacyclobutane intermediate. uwindsor.ca

Platinum-based catalysts, like the Speier's and Karstedt's catalysts, are highly effective for hydrosilylation reactions, a key process in curing silicone polymers. mdpi.com The activity and stability of these catalysts can be tuned by the structural effects of their ligands. mdpi.com

Metal-Free Catalytic Systems

The development of metal-free catalytic systems addresses the challenge of metal contamination in the final polymer products. nih.gov These systems often utilize organic-based photoredox catalysts or organobases. nih.govmdpi.com Light-mediated metal-free atom transfer radical polymerization (ATRP) allows for excellent control over molecular weight, polydispersity, and chain-end functionality of the resulting polymers. nih.gov

Organobase-catalyzed polymerizations have been successfully applied to various monomers. mdpi.com For instance, tri-n-butylphosphine and 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used to catalyze hydroxyl-yne polymerizations, producing high molecular weight polymers under ambient conditions. mdpi.com Metal-free systems can also be employed in cationic ring-opening polymerization (CROP), as demonstrated with tris(pentafluorophenyl)borane (B72294) for glycidol (B123203) polymerization, which allows for a recyclable catalytic system. rsc.org

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. unizin.org This type of catalysis is fundamental to many industrial processes, including the synthesis of ammonia (B1221849) (Haber-Bosch process) and the production of sulfuric acid. libretexts.org The mechanism of a heterogeneous catalytic reaction generally involves several steps: diffusion of reactants to the catalyst surface, adsorption and activation of reactants, reaction on the surface, and finally, desorption and diffusion of the products away from the surface. unizin.orglibretexts.org

The surface of the catalyst is the active site where the reaction occurs. unizin.org For example, in the hydrogenation of ethene on a nickel catalyst, both hydrogen and ethene are adsorbed onto the nickel surface, where the reaction to form ethane (B1197151) takes place. unizin.org The texture of the catalyst, including its surface area and pore structure, is a critical factor in its performance. researchgate.net For instance, catalysts for hydrocarbon formation often require high surface areas, while partial oxidation catalysts typically have lower surface areas to prevent non-selective oxidation. researchgate.net

Polymer-coated catalysts are a significant area of development in heterogeneous catalysis, offering enhanced activity, stability, and selectivity. mdpi.com The polymer coating can prevent catalyst deactivation and facilitate catalyst recovery and recycling. mdpi.com

Dual Catalysis Approaches in this compound Polymerization

Dual-catalysis systems employ two independent catalysts to cooperatively facilitate a chemical transformation. nih.gov This approach has been particularly effective in enantioselective photochemical reactions, where one catalyst absorbs light and activates the substrate, while a second catalyst controls the stereochemistry. nih.gov For example, a dual-catalyst system consisting of a visible light-absorbing transition-metal photocatalyst and a stereocontrolling Lewis acid co-catalyst has been used for asymmetric [2+2] photocycloadditions. nih.gov This strategy overcomes the challenge of racemic background reactions that can occur with direct photoexcitation of the substrate. nih.gov

In the context of polymerization, dual catalysis can offer enhanced control and efficiency. For instance, the Monsanto acetic acid process utilizes a dual-catalysis system with HI and [RhI2(CO)2]- as co-catalysts. libretexts.org Ni/photoredox dual catalysis has been developed for constructing aryl- and heteroaryl sulfones at room temperature under base-free conditions. rsc.org This approach demonstrates the broad tolerance and mild nature of dual catalysis, making it applicable to the synthesis of complex molecules. rsc.org

The synergy between the two catalysts in a dual system can lead to outcomes that are not achievable with either catalyst alone. nih.gov This cooperative effect is a key feature of many natural enzymatic processes and is a growing area of inspiration for synthetic chemists. nih.gov

Initiator Design and Functionality in ROP

The ring-opening polymerization (ROP) of cyclic monomers is a powerful method for producing high molecular weight polymers with controlled architectures. fiveable.mediva-portal.org The design and functionality of the initiator are critical for controlling the polymerization process and the properties of the resulting polymer. diva-portal.orgcmu.edu

ROP can proceed through various mechanisms, including anionic, cationic, and coordination-insertion, depending on the initiator and monomer. fiveable.memdpi.com Anionic ROP is often initiated by nucleophilic species like alkoxides or organolithium compounds and can lead to living polymerizations with well-defined molecular weights. fiveable.me Cationic ROP is initiated by electrophilic species and is common for cyclic ethers. fiveable.me

In the coordination ROP of cyclic esters, the initiator plays a key role in the "coordination-insertion" mechanism. cmu.edu For example, rare earth tris(2,6-di-tert-butyl-4-methylphenolate)s have been used as highly active initiators for the ROP of 2,2-dimethyltrimethylene carbonate (DTC). cmu.edu The polymerization proceeds via a coordination anionic mechanism where the acyl group of the monomer coordinates to the rare earth metal, followed by acyl-oxygen bond cleavage. cmu.edu The choice of initiator and reaction conditions allows for the synthesis of polymers with specific properties, such as elastomeric tri-block copolymers from L-lactide and 1,5-dioxepan-2-one. diva-portal.org

The kinetics of ROP are also heavily influenced by the initiator. A linear relationship between the logarithm of the monomer concentration and time, along with a linear evolution of molar mass with monomer conversion, indicates a rapid and quantitative initiation with no termination reactions. wiley-vch.de

Interactive Data Table:

| Catalysis Type | Catalyst/Initiator Examples | Key Features | Relevant Polymerization Types |

| Homogeneous | Alkali Metal Hydroxides (e.g., KOH) google.com | Basic catalysis, often used for siloxanes. google.com | Anionic ROP |

| Organometallic (e.g., Ziegler-Natta, Ruthenium-based) libretexts.orguwindsor.ca | High activity, functional group tolerance. libretexts.orguwindsor.ca | ROP, ROMP, Olefin Polymerization | |

| Metal-Free (e.g., Organobases, Photoredox Catalysts) nih.govmdpi.com | Avoids metal contamination, controlled polymerization. nih.gov | ATRP, CROP | |

| Heterogeneous | Solid supports (e.g., Nickel, Polymer-coated catalysts) unizin.orgmdpi.com | Catalyst in a different phase, facilitates separation. unizin.orgmdpi.com | Various, including hydrogenation and polymerization. |

| Dual Catalysis | Transition-metal photocatalyst + Lewis acid nih.gov | Synergistic action of two catalysts, enhanced control. nih.govnih.gov | Photochemical cycloadditions, various polymerizations. |

| Initiator Design | Rare earth aryloxides, Tin alkoxides diva-portal.orgcmu.edu | Controls polymerization mechanism and polymer architecture. diva-portal.orgcmu.edu | Coordination ROP |

Copolymerization Strategies Involving 2,2 Dimethylcyclotrisiloxane

Block Copolymer Synthesis

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of block copolymers involving D3 can be achieved through several methods, primarily leveraging living polymerization techniques. nih.gov

Sequential monomer addition is a common and effective method for synthesizing well-defined block copolymers, particularly when using living anionic polymerization. mdpi.com This technique involves the complete polymerization of one monomer to form a living polymer chain, followed by the addition and polymerization of a second monomer. nih.gov

In the context of D3, this process typically starts with the anionic ring-opening polymerization (AROP) of D3, initiated by an organolithium initiator like n-butyllithium in a solvent such as tetrahydrofuran (B95107) (THF). researchgate.net Once the D3 is fully consumed, a second cyclic siloxane monomer, for instance, 2-vinyl-2,4,4,6,6-pentamethylcyclotrisiloxane (VD2), is introduced to the living polysiloxane chains. researchgate.net The living silanolate chain ends then initiate the polymerization of the second monomer, resulting in the formation of a diblock copolymer. researchgate.net This method allows for good control over the molecular weight and composition of the resulting block copolymer. researchgate.net

However, a challenge in this method is ensuring that the crossover reaction from the first block to the second is efficient and that no premature termination occurs. The order of monomer addition can also be critical, especially when the reactivities of the monomers are significantly different. mdpi.com

A summary of a representative sequential addition synthesis is provided in the table below.

| Parameter | Description |

| Monomer 1 | Hexamethylcyclotrisiloxane (B157284) (D3) |

| Monomer 2 | 2-vinyl-2,4,4,6,6-pentamethylcyclotrisiloxane (VD2) |

| Initiator | n-butyllithium |

| Solvent | Tetrahydrofuran (THF) |

| Process | Anionic Ring-Opening Polymerization |

| Resulting Copolymer | Diblock AB Copolymer |

This table illustrates a typical sequential monomer addition for creating a diblock copolymer with D3.

The macroinitiator approach is another versatile strategy for synthesizing block copolymers. frontiersin.org In this method, a pre-made polymer chain with a reactive end-group (a macroinitiator) is used to initiate the polymerization of a second monomer. This is particularly useful when the two monomers polymerize via different mechanisms. frontiersin.org

For instance, a hydroxyl-terminated poly(dimethylsiloxane) (PDMS) chain, which can be synthesized from D3, can be modified to create a macroinitiator for other types of polymerization, such as Atom Transfer Radical Polymerization (ATRP). By reacting the hydroxyl end-groups with a molecule like 2-bromoisobutyryl bromide, a PDMS macroinitiator capable of initiating the ATRP of a vinyl monomer like styrene (B11656) or methyl methacrylate (B99206) is formed. nih.gov

This approach allows for the creation of block copolymers that combine the properties of polysiloxanes with a wide range of other polymers, which would not be possible through sequential addition using a single polymerization mechanism. frontiersin.org The efficiency of the initiation by the macroinitiator is crucial for obtaining a well-defined block copolymer with a narrow molecular weight distribution.

The table below outlines the steps in a macroinitiator approach for block copolymer synthesis.

| Step | Process | Description |

| 1 | Synthesis of Precursor Polymer | Anionic ring-opening polymerization of D3 to form hydroxyl-terminated poly(dimethylsiloxane). |

| 2 | Functionalization | Reaction of the hydroxyl end-groups with an initiator fragment (e.g., 2-bromoisobutyryl bromide) to create a macroinitiator. |

| 3 | Second Monomer Polymerization | The macroinitiator is used to initiate the polymerization of a second monomer (e.g., via ATRP) to form the second block. |

This table details the general workflow of a macroinitiator approach for synthesizing block copolymers starting from D3.

Random Copolymer Synthesis

Random copolymers are formed when two or more different monomers are polymerized simultaneously, leading to a statistical distribution of the monomer units along the polymer chain. The synthesis of random copolymers involving D3 is typically achieved by the copolymerization of D3 with another substituted cyclosiloxane.

The composition and microstructure of the resulting random copolymer are determined by the reactivity ratios of the comonomers. The reactivity ratio (r) of a monomer is the ratio of the rate constant for its reaction with its own propagating species to the rate constant for its reaction with the other monomer's propagating species.

For the anionic copolymerization of D3 and 2-vinyl-2,4,4,6,6-pentamethylcyclotrisiloxane (VD2), the reactivity ratios have been determined. researchgate.net The significantly different reactivity ratios of D3 and VD2 indicate that one monomer is consumed much faster than the other, leading to a gradient in the composition along the polymer chain rather than a truly random distribution. researchgate.net

| Monomer | Reactivity Ratio (r) |

| D3 | 0.22 |

| VD2 | 7.8 |

This table shows the reactivity ratios for the anionic copolymerization of D3 and VD2, indicating a tendency towards gradient copolymer formation.

Gradient Copolymer Synthesis

Gradient copolymers exhibit a gradual change in composition along the polymer chain. nih.gov This type of copolymer can be synthesized by copolymerizing two monomers with different reactivity ratios, where one monomer is preferentially incorporated into the chain initially, followed by an increasing incorporation of the second monomer as the first is depleted. rsc.org

The anionic copolymerization of D3 and VD2 is an example of a system that produces gradient copolymers. researchgate.net Due to the higher reactivity of VD2 (rVD2 = 7.8) compared to D3 (rD3 = 0.22), the initial polymer chains are rich in VD2 units. researchgate.net As the polymerization progresses and the concentration of VD2 decreases, more D3 units are incorporated, resulting in a gradient of vinyl groups along the polysiloxane backbone. researchgate.net This method allows for the synthesis of copolymers with unique properties that are intermediate between those of block and random copolymers. nih.gov

Graft Copolymerization from 2,2-Dimethylcyclotrisiloxane-Derived Chains

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) of a different polymer. uctm.edu In the context of D3, this can be achieved by first synthesizing a poly(dimethylsiloxane) (PDMS) backbone and then grafting other polymer chains onto it.

One common method is the "grafting from" approach. This involves creating a PDMS backbone with pendant initiator sites. These sites can then be used to initiate the polymerization of a second monomer, growing the graft chains directly from the backbone. For example, a PDMS chain can be functionalized with groups that can initiate ATRP or other controlled radical polymerizations.

Another strategy is the "grafting onto" method, where pre-synthesized polymer chains with reactive end-groups are attached to a functionalized PDMS backbone. fudan.edu.cn For example, linear copolymers with pending 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) groups can be prepared, and then polystyrene or poly(tert-butyl acrylate) chains with bromide end groups can be coupled to the backbone via atom transfer nitroxide radical coupling. fudan.edu.cn

Terpolymerization and Multi-component Systems

Terpolymerization involves the simultaneous polymerization of three different monomers. This allows for the creation of polymers with a combination of properties from all three components. In multi-component systems, a terpolymer can be designed to have specific functionalities for applications such as creating stable, crosslinked thin films. mdpi.com For instance, a terpolymer can be synthesized to contain units that provide biocompatibility, reactive groups for crosslinking, and functional groups for further chemical modification. mdpi.com

Blending terpolymers with other polymers or nanoparticles is another strategy to create multi-component material systems with enhanced properties. psu.edu For example, blending a terpolymer with another copolymer or adding nanoparticles can improve properties like breakdown strength and energy density for capacitor applications. psu.edu However, achieving a homogeneous blend can be challenging, as dissimilar polymers often lead to phase separation. mdpi.com

Advanced Polymer Architectures from 2,2 Dimethylcyclotrisiloxane

Cyclic Polysiloxanes

While the ring-opening polymerization of cyclosiloxanes typically yields linear polymers, specialized techniques can produce high molecular weight cyclic polysiloxanes. These cyclic polymers possess unique topological structures and distinct properties compared to their linear counterparts. rsc.org

One advanced method is the organocatalytic zwitterionic polymerization of highly strained spirocyclosiloxanes. This approach overcomes the challenges associated with the low strain energy of common cyclosiloxanes, enabling the formation of high molecular weight cyclic polymers through a process that avoids metal residues. rsc.org The resulting cyclic structure of the polymers can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and imaging methods like Atomic Force Microscopy (AFM). rsc.org The synthesis of cyclic polymers represents a significant advancement, opening pathways to novel materials with unique structural features. rsc.orgnih.govmdpi.com

Compared to linear polymers, cyclic polymers exhibit interesting physical properties due to their unique topology. nih.govmdpi.com The incorporation of ring-stress constrained cyclotetrasiloxane into a polymer, for example, has led to the development of various functional materials. nih.gov

Branched and Hyperbranched Polysiloxanes

Moving beyond linear and simple cyclic structures, 2,2-dimethylcyclotrisiloxane derivatives are instrumental in building branched and hyperbranched polysiloxanes. These architectures, including star-branched, comb-branched, and dendritic-branched topologies, are achieved through controlled synthesis methods. researchgate.net

A common strategy involves the living anionic ring-opening polymerization of hexamethylcyclotrisiloxane (B157284) (D3) and its copolymerization with functionalized cyclotrisiloxanes, such as those containing vinyl groups. researchgate.netresearchgate.net This creates reactive linear blocks that can be coupled onto a multifunctional core molecule (a "grafting-onto" approach). For instance, living polysiloxane chains with lithium silanolate end groups can be terminated on a core containing multiple silicon-chloride (Si-Cl) groups, leading to star-shaped polymers. researchgate.net By transforming the vinyl groups within these branches into new reactive sites, successive generations of branches can be added, leading to dendritic or hyperbranched structures. researchgate.net

Hyperbranched polymers can also be synthesized via the self-condensing vinyl polymerization (SCVP) of AB* monomers. cmu.edu In this concept, a monomer contains both a polymerizable group (A, e.g., a vinyl group) and an initiating group (B*, e.g., a 2-bromopropionyloxy group). cmu.edumdpi.com This one-step method allows for the creation of highly branched, tree-like macromolecules. rsc.orgsemanticscholar.org While initially developed for organic polymers, the principles can be adapted for silicone-based systems.

| Architecture | Synthesis Strategy | Key Monomers/Reagents | Resulting Structure |

|---|---|---|---|

| Star-branched | "Grafting-onto" living anionic ROP | Hexamethylcyclotrisiloxane (D3), Multifunctional Si-Cl core (e.g., (MeCl₂SiCH₂)₂) | Multiple linear polysiloxane arms attached to a central core. researchgate.net |

| Comb-branched | Grafting onto a linear backbone | Linear vinyl-functional polysiloxane copolymer, Me₂HSiCl, Living polysiloxane chains | A linear polysiloxane main chain with multiple polysiloxane side chains (branches). researchgate.net |

| Dendritic/Hyperbranched | Iterative "grafting-onto" approach | Functionalized star-like polysiloxane core, D3, Vinyl-substituted cyclotrisiloxanes | Highly branched, multi-generational structure with a high density of chain ends. researchgate.net |

| Hyperbranched | Self-Condensing Vinyl Polymerization (SCVP) | AB* type monomers (containing both initiating and propagating functionalities) | Globular, tree-like polymer formed in a one-step polymerization. cmu.edufrontiersin.org |

Network Polymers and Cross-linked Systems

Network polymers and cross-linked systems represent the highest level of architectural complexity, where polymer chains are interconnected to form a single macroscopic molecule. wikipedia.org This transformation from linear or branched polymers into a three-dimensional network drastically alters material properties, converting thermoplastics or elastomers into thermosets with enhanced mechanical stability, thermal resistance, and chemical resistance. wikipedia.orgnih.govscienomics.com

Cross-linking of polysiloxanes derived from this compound can be achieved through various chemical reactions. A prevalent method involves the hydrosilylation reaction, which creates linkages between polymer chains. This is often accomplished by using polysiloxanes that have been functionalized with vinyl groups along their backbone. These vinyl groups can react with Si-H functional cross-linking agents in the presence of a platinum catalyst to form a stable network. faa.gov

Other advanced cross-linking strategies include:

Radical Reactions : Polysiloxane copolymers containing unsaturated groups can be cross-linked via radical reactions, avoiding side products that might cause corrosion in electronic applications. irejournals.com

Photochemical Curing : Introducing specific functionalities, such as diazirine groups, into the polymer structure allows for rapid cross-linking upon exposure to UV light. This method is highly efficient, enabling the conversion of unfunctionalized commodity polymers into cross-linked materials with minimal additive content. nih.gov

Condensation Reactions : The reaction between silanol-terminated polymers and cross-linkers like tetraalkoxysilanes can form network structures, although this method is more common in the curing of silicone sealants.

The density of cross-links is a critical parameter that dictates the final properties of the material. wikipedia.org Low cross-link densities can increase the viscosity of polymer melts, while intermediate densities lead to elastomers, and high densities result in rigid, brittle materials. wikipedia.org

Functionalized Polysiloxanes (e.g., Vinyl-substituted)

The synthesis of functionalized polysiloxanes is crucial for creating advanced polymer architectures and for tailoring material properties. The vinyl group is one of the most versatile precursor functions, as it can participate in numerous subsequent modification reactions, such as hydrosilylation, and can also act as a ligand to bind transition metals. researchgate.net

Controlled synthesis of vinyl-functional polysiloxanes can be achieved through the living anionic ring-opening copolymerization of hexamethylcyclotrisiloxane (D3) with a vinyl-substituted cyclotrisiloxane (B1260393), such as 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane (V3) or 2-vinyl-2,4,4,6,6-pentamethylcyclotrisiloxane (VD2). researchgate.netresearchgate.net This method allows for precise control over the molecular weight, end-group structure, and the distribution of vinyl groups along the polymer chain. researchgate.net

The distribution of functional groups can be engineered by controlling the polymerization kinetics. Due to the different reactivity of the monomers, copolymerization of D3 and a vinyl-substituted cyclotrisiloxane can lead to a gradient distribution of vinyl groups, with the density of functional groups decreasing along the direction of chain growth. researchgate.netresearchgate.net This places a higher concentration of vinyl groups toward the end of the chain, which can be advantageous for subsequent "grafting" reactions to form branched structures. researchgate.net Alternatively, block copolymers can be synthesized by the sequential addition of the different monomers. researchgate.net

| Monomer 1 (M₁) | Monomer 2 (M₂) | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | Implication |

|---|---|---|---|---|

| D3 | VD2 | ~0.22 | ~7.8 - 8.3 | VD2 is much more reactive and is incorporated into the polymer chain much faster than D3, leading to a gradient copolymer. researchgate.net |

Silicone-Organic Hybrid Materials

Silicone-organic hybrid materials combine the distinct properties of the inorganic polysiloxane backbone (—Si—O—) with those of organic polymers. dow.com The siloxane component typically imparts high thermal stability, flexibility at low temperatures, hydrophobicity, and gas permeability. wikipedia.orgresearchgate.net The organic component can introduce properties such as improved mechanical strength, specific chemical functionalities, or compatibility with other organic materials. dow.comdow.com

These hybrids can be created by attaching organic groups to the siloxane structure, resulting in materials that can be tuned to have a balance of "glass-like" (from high silicon-oxygen content) and "organic-like" (from high silicon-organic content) characteristics. dow.com

Advanced synthesis techniques based on the ring-opening polymerization of this compound and its derivatives are key to producing well-defined hybrid materials, such as:

Block Copolymers : These are synthesized by the sequential living polymerization of a cyclosiloxane and an organic monomer. For example, a living polysiloxane chain can initiate the polymerization of an organic monomer like styrene (B11656) or an acrylate, resulting in a diblock or triblock copolymer with distinct silicone and organic segments.

Graft Copolymers : These materials consist of a main polymer chain of one type with side chains of another. For instance, organic polymer chains can be grafted from a functionalized polysiloxane backbone, or vice-versa. researchgate.net

Interpenetrating Polymer Networks (IPNs) : In this architecture, two separate polymer networks (one silicone, one organic) are synthesized in situ and are physically entangled with each other. nih.gov

The ability to precisely control polymer architecture through living polymerization techniques has enabled the development of a wide range of advanced silicone-organic hybrid materials for specialized applications in fields like microelectronics, medical devices, and high-performance coatings. researchgate.net

Characterization Methodologies for Polymers Derived from 2,2 Dimethylcyclotrisiloxane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and chemical environment of atomic nuclei within a sample. For polymers derived from 2,2-dimethylcyclotrisiloxane, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) is widely used to analyze polymers derived from this compound. The protons of the methyl groups attached to the silicon atoms in the polydimethylsiloxane (B3030410) (PDMS) backbone give rise to a characteristic signal.

¹H NMR can also be used for quantitative analysis, such as determining the concentration of PDMS in various matrices like wine and edible oils. nih.gov By using an internal standard, such as hexamethyldisiloxane (B120664) (HDMS), the amount of PDMS can be accurately quantified. nih.gov Furthermore, ¹H NMR is instrumental in studying the molecular motion and aging processes of PDMS-based materials. doi.orgnih.gov

Table 1: Representative ¹H NMR Chemical Shifts for PDMS

| Functional Group | Chemical Shift (ppm) | Reference(s) |

|---|---|---|

| Si-CH ₃ (PDMS backbone) | ~0.07 | researchgate.net |

| Si-CH ₃ (PDMS backbone) | 0.11 | researchgate.net |

| Si-CH ₃ (in CDCl₃) | ~0.05 | reutlingen-university.de |

| Si-CH ₃ (in wine/oil) | 0.0 - 0.3 | nih.govbio-conferences.orgresearchgate.net |

| CH ₂ (aminopropyl end-group) | 0.51, 1.5, 2.64 | reutlingen-university.de |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) provides complementary information to ¹H NMR by probing the carbon skeleton of the polymer. In polymers derived from this compound, the most prominent signal in the ¹³C NMR spectrum is that of the methyl carbons.

The methyl carbons in the Si-CH₃ groups of PDMS typically resonate at a chemical shift of around 0 to 1 ppm. google.com The specific chemical environment can cause slight variations in this shift. For example, in some PDMS derivatives, the methyl carbon signal appears at approximately 0.43 ppm. google.com

¹³C NMR is particularly useful for identifying the presence of different functional groups and for studying the microstructure of copolymers containing PDMS blocks. For instance, in aldehyde-functionalized polysiloxanes, the aldehyde carbon gives a characteristic resonance around 202 ppm, while the carbons of the alkyl bridge appear between 15 and 45 ppm. researchgate.net In bisphenol A polycarbonate-polydimethylsiloxane block copolymers, the carbonyl carbons split into distinct peaks corresponding to different sequences (PDMS-PDMS, BPA-PDMS, and BPA-BPA) in the range of 150.5-151.2 ppm, allowing for sequence distribution analysis. researchgate.net

Table 2: Characteristic ¹³C NMR Chemical Shifts for PDMS and its Derivatives

| Carbon Environment | Chemical Shift (ppm) | Reference(s) |

|---|---|---|

| Si-C H₃ (PDMS backbone) | ~0 - 1 | google.com |

| Aldehyde Carbon (functionalized PDMS) | 202 | researchgate.net |

| Alkyl Bridge Carbons (functionalized PDMS) | 15 - 45 | researchgate.net |

| Carbonyl Carbons (PC-PDMS copolymer) | 150.5 - 151.2 | researchgate.net |

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) for Structural Elucidation and Sequencing

Silicon-29 NMR (²⁹Si NMR) is a highly specific and powerful technique for characterizing the silicon backbone of polysiloxanes. Although ²⁹Si has a low natural abundance (4.7%) and a negative nuclear Overhauser effect (NOE), which can complicate spectral acquisition, it provides invaluable information about the local environment of silicon atoms. magritek.com

The chemical shifts in ²⁹Si NMR are sensitive to the substituents on the silicon atom and the nature of the neighboring siloxane units. This sensitivity allows for the detailed analysis of copolymer microstructures, including the determination of sequence distribution (random, alternating, or blocky) and the identification of end-groups and branching points. osti.govvt.edu

For linear polydimethylsiloxane, the silicon atoms in the main chain (D units, (CH₃)₂SiO) typically resonate around -22 ppm relative to tetramethylsilane (B1202638) (TMS). osti.gov End-groups (M units, (CH₃)₃SiO-) appear at different chemical shifts, enabling the determination of polymer chain length. magritek.com In copolymers, such as those containing both dimethylsiloxane (DMS) and diphenylsiloxane (DPS) units, the ²⁹Si NMR spectrum exhibits fine structure that can be assigned to different triad (B1167595) or pentad sequences. osti.gov For example, the major resonances for dimethyl and diphenyl silicone species appear at approximately -21.6 ppm and -47.4 ppm, respectively. osti.gov

Table 3: Typical ²⁹Si NMR Chemical Shifts for Siloxane Units

| Siloxane Unit | Nomenclature | Chemical Shift (ppm) | Reference(s) |

|---|---|---|---|

| Dimethylsiloxane (chain) | D | ~ -22 | osti.gov |

| Diphenylsiloxane (chain) | D | ~ -47.4 | osti.gov |

| Trimethylsiloxy (end-group) | M | Varies | magritek.com |

| T units (branched) | T | -50 to -70 | researchgate.net |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the types of chemical bonds present and their local environment, making them excellent tools for the characterization of polymers derived from this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a polymer. For polydimethylsiloxane (PDMS), the FTIR spectrum is dominated by several characteristic absorption bands.

The most intense band in the FTIR spectrum of PDMS is the asymmetric stretching of the Si-O-Si bond, which appears in the range of 1000-1100 cm⁻¹. mdpi.com This broad and strong absorption is a hallmark of siloxane polymers. Other key vibrational modes include the symmetric stretching and rocking of the -CH₃ groups attached to silicon, and the stretching of the Si-C bond.

Table 4: Prominent FTIR Absorption Bands for PDMS

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference(s) |

|---|---|---|

| 2962 - 2950 | Asymmetric C-H stretching in Si-CH₃ | mdpi.comresearchgate.net |

| 1260 - 1257 | CH₃ deformation (bending) in Si-CH₃ | mdpi.comresearchgate.net |

| 1100 - 1000 | Asymmetric Si-O-Si stretching | mdpi.com |

| 862 - 787 | CH₃ rocking and Si-C stretching in Si-CH₃ | mdpi.comresearchgate.netillinois.edu |

FTIR can also be used for quantitative analysis, for example, to determine the concentration of PDMS on treated fabrics. optica.org Attenuated Total Reflection (ATR)-FTIR is a surface-sensitive variant of the technique that is particularly useful for analyzing thin films and surface modifications.

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to FTIR. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light.

The Raman spectrum of PDMS also shows characteristic peaks corresponding to the vibrations of its structural units. A key advantage of Raman spectroscopy is its ability to analyze samples in aqueous environments with minimal interference from water, which is a strong absorber in the infrared region. This makes Raman spectroscopy well-suited for studying PDMS in biological or turbid samples. spiedigitallibrary.orgescholarship.orgoptica.org

The most prominent peaks in the Raman spectrum of PDMS include the symmetric Si-O-Si stretch, the Si-C stretch, and various modes of the methyl groups. Confocal Raman spectroscopy can be used to study the orientation and conformation of PDMS chains under confinement. illinois.edu

Table 5: Key Raman Shifts for PDMS

| Raman Shift (cm⁻¹) | Vibrational Assignment | Reference(s) |

|---|---|---|

| 2967 - 2965 | Asymmetric C-H stretching in CH₃ | illinois.eduresearchgate.net |

| 2907 - 2906 | Symmetric C-H stretching in CH₃ | illinois.eduresearchgate.net |

| 1413 - 1412 | CH₃ deformation | illinois.eduresearchgate.net |

| 1262 - 1260 | CH₃ deformation | illinois.eduresearchgate.net |

| 713 - 708 | Si-C stretching | escholarship.org |

| 490 - 488 | Symmetric Si-O-Si stretching | illinois.eduescholarship.org |

Chromatographic Techniques

Chromatography is a fundamental tool for the separation and analysis of polymer samples. In the context of polymers derived from this compound, specific chromatographic methods are utilized to determine key polymerization parameters.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Molar Mass Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a premier technique for determining the molar mass distribution of polymers. malvernpanalytical.comchromatographyonline.com This method separates molecules based on their hydrodynamic volume in solution. wikipedia.orgnih.gov The polymer sample is dissolved in a suitable solvent and passed through a column packed with porous beads. wikipedia.org Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules penetrate the pores to varying extents and elute later. wikipedia.org

The primary goal of GPC analysis of polymers is to characterize their molecular weights and molar mass distributions. malvernpanalytical.comazom.com This information is vital for predicting the physical and mechanical properties of the final polymer product and for assessing the efficiency of the polymerization reaction. azom.com For polysiloxanes, which are a class of polymers that includes those derived from this compound, GPC analysis can be challenging. For instance, the common polysiloxane, polydimethylsiloxane (PDMS), shows very small refractive index (RI) peaks when analyzed in tetrahydrofuran (B95107) (THF), a standard GPC solvent. malvernpanalytical.comazom.com However, using toluene (B28343) as the solvent results in significant signals in both RI and light scattering detectors, which is attributed to the material's refractive index increment (dn/dc). malvernpanalytical.comazom.com

Modern GPC systems often employ multiple detectors, including refractive index (RI), viscometer, and light scattering detectors, to provide a comprehensive characterization of the polymer, including absolute molecular weight, intrinsic viscosity, and information about branching. malvernpanalytical.comazom.com

Table 1: GPC Parameters for Polydimethylsiloxane Analysis

| Parameter | Value/Condition | Source |

| Technique | Gel Permeation Chromatography (GPC) | sigmaaldrich.comsigmaaldrich.com |

| Application | Molar Mass Distribution Analysis | malvernpanalytical.comazom.com |

| Typical Solvent | Toluene | malvernpanalytical.comazom.com |

| Detectors | Refractive Index (RI), Light Scattering, Viscometer | malvernpanalytical.comazom.com |

| Mw/Mn (PDI) | ~1.0 (for standards) | sigmaaldrich.comsigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

Gas Chromatography (GC) for Monomer Conversion

Gas Chromatography (GC) is an essential analytical technique for monitoring the progress of polymerization reactions by quantifying the consumption of the monomer. researchgate.net In the synthesis of polymers from this compound, GC can be used to determine the monomer conversion over time. researchgate.net This is achieved by taking aliquots from the reaction mixture at different time intervals and analyzing the concentration of the unreacted monomer.

The process typically involves separating the volatile monomer from the non-volatile polymer in a heated column. A carrier gas transports the sample through the column, and a detector measures the amount of monomer eluting from it. By comparing the monomer peak area at a given time to its initial peak area (at t=0), the percentage of monomer conversion can be calculated. researchgate.net This data is crucial for studying the kinetics of the polymerization and for optimizing reaction conditions to achieve the desired polymer properties. In some cases, GC is coupled with other techniques like pyrolysis-mass spectrometry (Py-MS) for more detailed analysis of the resulting polymers. uva.nl

X-ray Diffraction and Scattering Techniques

X-ray techniques are powerful non-destructive methods for probing the atomic and molecular structure of materials. wikipedia.org For polymers derived from this compound, X-ray diffraction and scattering provide invaluable information about their crystalline and morphological characteristics.

Small Angle X-ray Scattering (SAXS) for Morphological Studies

Small-Angle X-ray Scattering (SAXS) is a technique used to investigate the structure of materials on a nanometer to sub-micrometer scale. researchgate.net It is particularly useful for studying the morphology of multiphase systems, such as semi-crystalline polymers, block copolymers, and polymer composites. spectroscopyonline.com In the context of polymers derived from this compound, SAXS can provide information about the size, shape, and arrangement of crystalline lamellae, phase-separated domains, or nanoparticles within the polymer matrix. researchgate.netspectroscopyonline.com